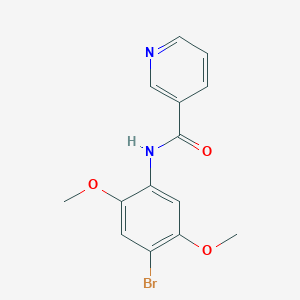

2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is a compound that has been studied for various chemical reactions and properties. Its structure and reactivity have been explored in different contexts, often in the pursuit of novel compounds with potential applications.

Synthesis Analysis

The synthesis of compounds related to this compound involves several methods. One approach involves the reaction of indole derivatives with acetic anhydride under specific conditions (Baradarani et al., 1985). Another study describes the condensation of acids or their derivatives with aminopyridine (Menciu et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of certain indole-pyridine derived hydrazides has been characterized spectrophotometrically (Abubakar et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives include nucleophilic additions and cyclising reactions. These reactions often lead to the formation of complex structures with interesting properties (Baradarani et al., 1985).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of similar compounds have been reported. For example, certain hydrazone ligands and their metal complexes exhibit specific melting points and solubility characteristics (Abubakar et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds can be quite varied, depending on the specific substituents and reaction conditions used in their synthesis. Studies have explored properties like antioxidant activities and DNA-binding capabilities of related compounds (Hao et al., 2010).

Scientific Research Applications

Antituberculosis Activity

The compound has been studied for its potential application in treating tuberculosis. Velezheva et al. (2016) synthesized a series of novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei, showing significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, including INH-sensitive and INH-resistant strains. This suggests a promising avenue for developing new antituberculosis agents based on the indole-pyridine hybrid structure (Velezheva et al., 2016).

Antimicrobial Evaluation

Another area of application is in the development of antimicrobial agents. Mahmoud et al. (2017) utilized a derivative of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide as a key intermediate for synthesizing novel compounds with potential antimicrobial activity. The synthesized compounds were evaluated and showed antimicrobial properties, indicating the versatility of this compound as a precursor in synthesizing antimicrobial agents (Mahmoud et al., 2017).

Antiallergic Agents

Furthermore, the compound's derivatives have been explored for their antiallergic properties. Menciu et al. (1999) prepared a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, searching for novel antiallergic compounds. Their research led to the identification of compounds significantly more potent than existing antiallergic drugs, indicating the potential of this compound derivatives in antiallergic therapy (Menciu et al., 1999).

Cancer Treatment

Another significant application of this compound is in cancer treatment. Abdel-Magid (2017) disclosed novel 3-(indol-3-yl)pyridine derivatives, including derivatives of this compound, as TDO2 inhibitors. These compounds may be useful for the treatment and prevention of cancer, highlighting the potential of this compound in developing new oncological therapies (Abdel-Magid, 2017).

properties

IUPAC Name |

2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(20-18-11-12-5-7-17-8-6-12)10-14-9-13-3-1-2-4-15(13)19-14/h1-9,11,19H,10H2,(H,20,21)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWKRXSLZLXYER-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)

![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)

![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)

![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)

![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)

![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)